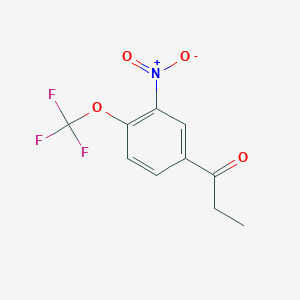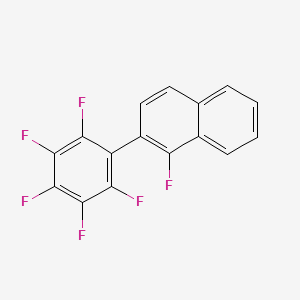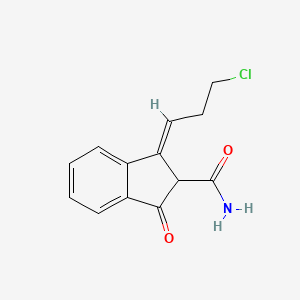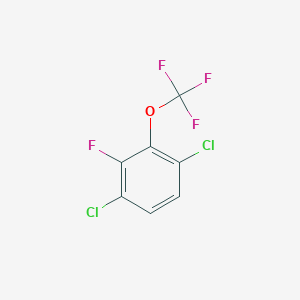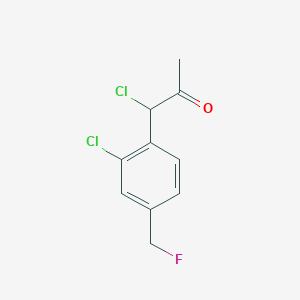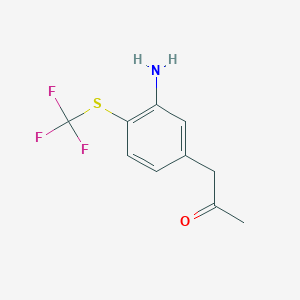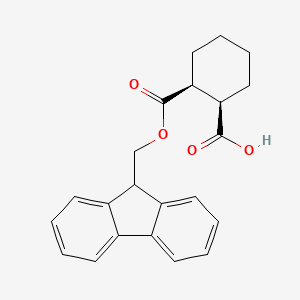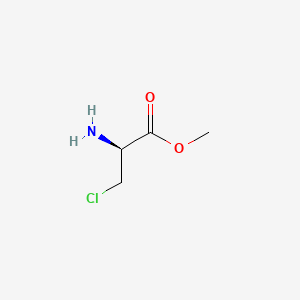
3-chloro-D-alanine methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-D-alanine methyl ester is a chemical compound with the molecular formula C4H8ClNO2·HCl. This compound is primarily used in peptide synthesis and as an intermediate in the preparation of antibiotics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Chloro-D-alanine methyl ester can be synthesized through various methods. One common method involves the reaction of D-serine with methanol in the presence of trimethylchlorosilane at room temperature . Another method includes the use of sulfur oxychloride and serine, followed by heating and thermal insulation . These methods typically yield the desired product with high purity and efficiency.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-D-alanine methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include methanol, trimethylchlorosilane, sulfur oxychloride, and various nucleophiles . Reaction conditions often involve room temperature or mild heating to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis of the compound results in pyruvate and ammonium chloride .
Aplicaciones Científicas De Investigación
3-Chloro-D-alanine methyl ester has several scientific research applications, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides.
Antibiotic Production: Serves as an intermediate in the preparation of antibiotics such as D-Cycloserine, which inhibits cell wall biosynthesis in bacteria.
Biological Studies: Utilized in studies involving enzyme catalysis and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 3-chloro-D-alanine methyl ester involves its interaction with specific enzymes and metabolic pathways. For instance, the compound is hydrolyzed by 3-chloro-D-alanine dehydrochlorinase, leading to the formation of pyruvate and ammonium chloride
Comparación Con Compuestos Similares
3-Chloro-D-alanine methyl ester can be compared with other similar compounds, such as:
D-Alanine methyl ester hydrochloride: Similar in structure but lacks the chlorine atom.
L-Alanine methyl ester hydrochloride: The L-isomer of alanine methyl ester.
D-Phenylalanine methyl ester hydrochloride: Contains a phenyl group instead of a chlorine atom.
These compounds share similar properties and applications but differ in their specific chemical structures and reactivity.
Propiedades
Número CAS |
327064-64-2 |
|---|---|
Fórmula molecular |
C4H8ClNO2 |
Peso molecular |
137.56 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-3-chloropropanoate |
InChI |
InChI=1S/C4H8ClNO2/c1-8-4(7)3(6)2-5/h3H,2,6H2,1H3/t3-/m1/s1 |
Clave InChI |
KHUDJGGFFNDILT-GSVOUGTGSA-N |
SMILES isomérico |
COC(=O)[C@@H](CCl)N |
SMILES canónico |
COC(=O)C(CCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



